molecular formula C10H8ClN5O2 B4143191 4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B4143191
M. Wt: 265.65 g/mol
InChI Key: WJAGWCTUOUUFCL-UHFFFAOYSA-N
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Description

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a nitro group at position 5 and a 2-chlorophenyl-substituted amino group at position 4, with an additional amino group at position 6. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry and materials science, particularly due to their hydrogen-bonding capabilities and tunable electronic properties .

Properties

IUPAC Name

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O2/c11-6-3-1-2-4-7(6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAGWCTUOUUFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-chloroaniline with 5-nitro-4,6-dichloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-chloroaniline displaces one of the chlorine atoms on the pyrimidine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-chlorophenyl)-5-amino-4,6-pyrimidinediamine.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

  • Di-substituted derivatives (e.g., 5j in ) show higher melting points (195–197°C) due to symmetric substitution and enhanced crystal packing .
  • Alkyl substituents (e.g., sec-butyl in ) reduce molecular weight and may improve lipophilicity compared to aryl groups.

Substituent Electronic Effects: Chloro vs. Fluoro and Nitro Groups

The 2-chlorophenyl group in the target compound differs from 2-fluorophenyl () and unsubstituted phenyl () analogs. Electronic effects influence reactivity and stability:

Compound Name Substituent (Position 4) Electron Effect Notable Properties Reference
This compound 2-chlorophenyl Strong electron-withdrawing Potential stability via resonance -
4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine 2-fluorophenyl Moderate electron-withdrawing Enhanced polarity vs. chloro analog
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine Phenyl Neutral Lower melting point (data unavailable)

Key Observations :

  • Fluorine’s smaller atomic size may improve solubility in polar solvents compared to chlorine .

Physicochemical Properties

Comparative data for select analogs are summarized below:

Compound Name Melting Point (°C) Solubility (Inference) Molecular Weight Reference
This compound Not reported Moderate (aryl + nitro) 281.66 -
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine 159–161 Low (di-aryl) 376.23
5-Nitropyrimidine-4,6-diamine (base compound) Not reported High (smaller structure) 155.11

Key Observations :

  • Di-substituted aryl derivatives (e.g., 5f in ) exhibit higher melting points due to efficient crystal packing via π-π stacking and hydrogen bonding .
  • The base compound () lacks substituents, likely increasing aqueous solubility compared to substituted analogs.

Key Observations :

  • Electron-withdrawing substituents (e.g., 2-chlorobenzyl) may accelerate reactions, leading to higher yields .
  • Steric hindrance in bulkier groups (e.g., 4-bromophenethyl in 5h) reduces yields (30%) due to slower kinetics .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns () influence material properties:

  • Mono-substituted compounds (e.g., target) may form intermolecular N–H···O/N hydrogen bonds with solvents or co-crystals, enhancing solubility.
  • Di-substituted analogs (e.g., 5j) exhibit intramolecular hydrogen bonds, favoring rigid crystal structures and higher melting points .

Biological Activity

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group and a chlorophenyl substituent, which contribute to its biological activity. The chemical structure can be represented as follows:

C8H8ClN5O2\text{C}_8\text{H}_8\text{ClN}_5\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to disrupt bacterial cell walls and inhibit the growth of various microorganisms.

  • Mechanism of Action : The compound may interfere with bacterial enzyme activity, leading to cell lysis and death. It shows promise against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

  • Case Study : In a study evaluating its effects on cancer cells, this compound was found to inhibit the proliferation of breast cancer (MCF-7) and renal cancer (UO-31) cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
UO-3112Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's.

  • Findings : In vitro assays revealed that this compound effectively inhibited AChE activity, suggesting its potential as a therapeutic agent for cognitive disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites of enzymes, disrupting their function.
  • DNA Interaction : It may intercalate into DNA strands, inhibiting replication and transcription processes.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.

Research Findings

Recent studies have explored various derivatives of the compound to enhance its biological activity. For instance, modifications at the nitrogen or carbon positions have shown improved selectivity and potency against specific cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 2
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4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine

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